GNNQQNY is a heptapeptide derived from the prion protein Sup35 of yeast, recognized for its propensity to form amyloid fibrils. This peptide has garnered significant attention in the study of protein aggregation, particularly due to its relevance in neurodegenerative diseases such as Alzheimer's and Parkinson's. Understanding the aggregation process of GNNQQNY provides insights into the mechanisms underlying amyloid formation and potential therapeutic interventions.
GNNQQNY is classified as an amyloid-forming peptide. Its sequence consists of seven amino acids: Glycine, Asparagine, Asparagine, Glutamine, Glutamine, Asparagine, and Tyrosine. This specific arrangement contributes to its structural properties and aggregation behavior, making it a model system for studying amyloid fibril formation.
The synthesis of GNNQQNY is typically performed using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is synthesized in a controlled environment to ensure purity and yield.
The molecular structure of GNNQQNY reveals that it adopts an extended β-sheet conformation when aggregated into fibrils. This conformation is critical for its amyloid-forming properties.
GNNQQNY undergoes aggregation through a nucleation-dependent mechanism. The initial step involves the formation of dimers, which subsequently lead to larger oligomeric structures and eventually mature fibrils.
The mechanism by which GNNQQNY forms amyloid fibrils involves several stages:
Data from various studies suggest that specific interactions among amino acid residues play crucial roles in stabilizing these aggregates during each stage of the process.
GNNQQNY serves several scientific purposes:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2